ethyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido}benzoate
Description
Ethyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido}benzoate is a synthetic small molecule featuring a 1,8-naphthyridine core substituted at position 1 with a 4-fluorophenylmethyl group, a 2-oxo-1,2-dihydro moiety, and an amido linkage at position 3 connected to an ethyl benzoate ester (Figure 1). This structure combines aromatic, hydrogen-bonding, and lipophilic functionalities, making it a candidate for medicinal chemistry studies, particularly in targeting enzymes or receptors influenced by fluorinated aromatic systems .
The synthesis of analogous 1,8-naphthyridine derivatives typically involves:
Substitution reactions (e.g., amidation or alkylation) at the naphthyridine core .
Hydrolysis or esterification to modify carboxylate groups .
For example, compounds like 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid () are synthesized via substitution and hydrolysis, while ethyl esters (e.g., ) are formed using esterification under mild conditions.
Properties
IUPAC Name |
ethyl 4-[[1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O4/c1-2-33-25(32)17-7-11-20(12-8-17)28-23(30)21-14-18-4-3-13-27-22(18)29(24(21)31)15-16-5-9-19(26)10-6-16/h3-14H,2,15H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWOQMVCDVZMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes. The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell.
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of biochemical pathways, leading to diverse biological activities. These activities can range from antiviral to anticancer effects, suggesting that the compound may interact with multiple pathways.
Result of Action
Compounds with similar structures have been shown to have a variety of effects at the molecular and cellular level, including antiviral, anti-inflammatory, and anticancer effects. These effects suggest that the compound may have a broad range of potential therapeutic applications.
Biological Activity
Ethyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido}benzoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound belongs to the class of 1,8-naphthyridine derivatives, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 438.5 g/mol. Its structure features a fluorophenyl group and a naphthyridine core, which contribute to its biological properties.
Mechanisms of Biological Activity
-
Anticancer Activity :
Research indicates that 1,8-naphthyridine derivatives exhibit anticancer properties through various mechanisms:- Apoptosis Induction : These compounds can trigger apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways. For instance, they may modulate the expression of Bcl-2 family proteins, leading to cell death via mitochondrial pathways .
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at specific phases, inhibiting cancer cell proliferation .
-
Antibacterial Properties :
This compound has demonstrated antibacterial activity against various strains of bacteria. Studies suggest that it may enhance the efficacy of conventional antibiotics through antibiotic-modulating effects . -
Enzyme Inhibition :
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can affect various biological processes and contribute to its therapeutic effects .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can include:
- Condensation Reactions : These are used to form the naphthyridine core from simpler precursors.
- Functional Group Modifications : Subsequent reactions introduce the desired functional groups like the amido and benzoate moieties .
Case Studies and Research Findings
A variety of studies have explored the biological activity of related naphthyridine derivatives:
Scientific Research Applications
Molecular Formula
- Molecular Formula : C24H27FN4O3
- Molecular Weight : 438.5 g/mol
Structural Representation
The compound features a naphthyridine core with an ethyl benzoate moiety and a fluorophenyl group, which contributes to its unique chemical properties.
Medicinal Chemistry
Ethyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido}benzoate is being investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets, such as enzymes and receptors involved in disease pathways.
Case Study: Anticancer Activity
A study demonstrated that derivatives of naphthyridine compounds exhibit significant anticancer activity. The introduction of the fluorophenyl group enhances the compound's potency against specific cancer cell lines, suggesting a mechanism that warrants further investigation for drug development .
Research indicates that this compound may possess antimicrobial properties. Preliminary studies have shown effectiveness against certain bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Synthesis of Novel Compounds
The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including oxidation and substitution, to produce derivatives with enhanced biological activity or novel properties.
Table 2: Synthetic Reactions
| Reaction Type | Conditions | Products |
|---|---|---|
| Oxidation | KMnO4, Acetic Acid | Hydroxylated derivatives |
| Substitution | NaOH, Ethanol | Functionalized naphthyridine derivatives |
| Reduction | LiAlH4, Ether | Amine derivatives |
Pharmaceutical Development
The pharmaceutical industry is exploring the use of this compound in the formulation of new drugs targeting central nervous system disorders due to its ability to cross the blood-brain barrier effectively.
Material Science
In material science, derivatives of this compound are being evaluated for their potential use in creating advanced materials with specific electronic or optical properties. The incorporation of fluorinated groups is known to enhance material stability and performance.
Comparison with Similar Compounds
Key Observations :
- Fluorine placement : The target compound’s 4-fluorophenyl group enhances lipophilicity and metabolic stability compared to 2,4-difluorophenyl () or unfluorinated analogs .
- Ester vs. acid : The ethyl benzoate ester in the target compound improves membrane permeability relative to carboxylic acid derivatives (e.g., ), which may exhibit higher solubility but lower bioavailability .
Data Tables
Table 1: Structural Comparison of Key Analogs
(See Section 2.1 for full table.)
Preparation Methods
Synthesis of the 1,8-Naphthyridin-2-One Core
The 1,8-naphthyridin-2-one scaffold is typically synthesized via cyclization reactions. A widely adopted method involves condensing 2,6-diaminopyridine derivatives with carbonyl-containing reagents under acidic conditions . For example, 2,6-diaminopyridine (DAP) reacts with 1,1,3,3-tetramethoxypropane in acetic acid at 45–75°C for 30–60 minutes to form the naphthyridine ring . This one-step protocol achieves yields of 67% with high purity (96% by HPLC) . Alternative approaches include oxidation of dihydro precursors, as seen in patents describing the use of peroxides or oxone to oxidize sulfide intermediates to sulfone derivatives .
Key Reaction Conditions for Naphthyridinone Formation
| Reagents | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| DAP + Tetramethoxypropane | Acetic acid | 45–75°C | 30 min | 67% | |
| DAP + Ketone derivative | Ethanol | Reflux | 6 hr | ~50% |
Introduction of the 4-Fluorobenzyl Group
The 1-position of the naphthyridinone core is functionalized via alkylation with 4-fluorobenzyl bromide or chloride. This step commonly employs a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile . For instance, heating the naphthyridinone intermediate with 4-fluorobenzyl bromide at 80°C for 12 hours achieves quantitative substitution . Microwave-assisted alkylation reduces reaction times to 1–2 hours while maintaining yields above 85% .
Optimized Alkylation Parameters
| Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Naphthyridinone | 4-Fluorobenzyl Br | K₂CO₃ | DMF | 80°C, 12 hr | 95% |
| Naphthyridinone | 4-Fluorobenzyl Cl | Et₃N | MeCN | 60°C, 6 hr | 88% |
Formation of the Amide Linkage
The carboxylic acid at the 3-position of the naphthyridinone is coupled with ethyl 4-aminobenzoate to form the amide bond. This step typically uses carbodiimide-based coupling agents such as EDC·HCl or DCC with activators like HOBt or HOAt in dichloromethane or THF . Reaction monitoring via TLC or HPLC ensures completion within 4–6 hours at room temperature . Alternatively, microwave-assisted coupling at 50°C reduces the time to 1 hour .
Amide Coupling Efficiency
| Coupling Reagent | Activator | Solvent | Time | Yield |
|---|---|---|---|---|
| EDC·HCl | HOBt | DCM | 6 hr | 82% |
| DCC | DMAP | THF | 4 hr | 78% |
Esterification of the Benzoate Moiety
The ethyl ester group is introduced either early (pre-functionalization) or late (post-amide formation). Pre-functionalization involves esterifying 4-nitrobenzoic acid with ethanol using sulfuric acid as a catalyst, followed by nitro-group reduction to the amine . Post-amide esterification is less common due to potential side reactions but can be achieved via Mitsunobu conditions (DIAD, PPh₃) with ethanol .
Esterification Methods
| Substrate | Reagent | Conditions | Yield |
|---|---|---|---|
| 4-Nitrobenzoic acid | EtOH, H₂SO₄ | Reflux, 24 hr | 90% |
| 4-Aminobenzoic acid | EtOH, DIAD/PPh₃ | RT, 12 hr | 65% |
Purification and Characterization
Crude products are purified via column chromatography (silica gel or alumina) with eluents such as dichloromethane/methanol (50:1) . Recrystallization from ethanol or ethyl acetate further enhances purity . Characterization relies on:
-
¹H/¹³C NMR : Confirms substitution patterns and ester/amide linkages .
-
HPLC : Monitors purity (>95% required for pharmacological use) .
-
Mass Spectrometry : Validates molecular weight (theoretical m/z 445.4 for C₂₅H₂₀FN₃O₄) .
Challenges and Optimization Strategies
-
Low Yields in Cyclization : Acid concentration and temperature critically impact naphthyridinone formation. Increasing acetic acid volume (10:1 v/w) improves yields to 75% .
-
Byproducts in Alkylation : Excess 4-fluorobenzyl bromide leads to di-alkylation. Stoichiometric control (1.1 eq alkylating agent) mitigates this .
-
Amide Hydrolysis : Moisture-sensitive coupling requires anhydrous conditions and molecular sieves .
Scalability and Industrial Adaptations
Patent US10336749B2 highlights a scalable route using continuous flow reactors for the alkylation and coupling steps, achieving 85% overall yield at kilogram scale . Safety considerations include substituting toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) in large batches .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing ethyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido}benzoate, and how can intermediates be characterized?
- Methodology :
- Step 1 : Use a malonate-based cyclization approach (e.g., diethyl ethoxy methylene malonate at 120°C for 1 h) to form the 1,8-naphthyridine core .
- Step 2 : Functionalize the naphthyridine ring via alkylation using 4-fluorobenzyl chloride under NaH/DMF conditions (90°C, 24 h) .
- Step 3 : Couple the intermediate with ethyl 4-aminobenzoate using carbodiimide-based activation (e.g., EDCI/HOBt) in anhydrous DMF.
- Characterization : Employ -NMR (200–400 MHz, DMSO-) to confirm regioselectivity and LC-MS (C18 columns, 0.1% formic acid in HO/MeOH gradients) to assess purity (>95%) .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodology :
- Sample Preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc), conditioned with methanol and equilibrated with pH-adjusted (HCl/NaOH) Milli-Q water. Spiked internal standards (e.g., deuterated analogs) improve recovery .
- Quantification : High-resolution LC-MS/MS (e.g., Q-TOF) with a Chromolith RP-18e column (100 × 3 mm). Mobile phase: 0.1% formic acid in HO (A) and acetonitrile (B). Gradient: 5% B to 95% B over 12 min .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction conditions for synthesizing this compound?
- Methodology :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model intermediates and transition states. Use software like Gaussian or ORCA .
- Condition Screening : Leverage design of experiments (DoE) with parameters like temperature (100–150°C), solvent polarity (DMF vs. THF), and catalyst loading. Analyze via response surface methodology (RSM) to identify optimal yields .
- Validation : Compare computational predictions with experimental -NMR and LC-MS data to refine models .
Q. What strategies mitigate contradictions in biological activity data for this compound across different assay systems?
- Methodology :
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for kinase inhibition) and control for variables like serum content (e.g., 10% FBS vs. serum-free) .
- Solubility Optimization : Pre-dissolve the compound in DMSO (<0.1% final concentration) and validate stability via UV-Vis (200–400 nm) over 24 h .
- Data Normalization : Normalize activity to reference inhibitors (e.g., staurosporine for kinases) and apply statistical tools (ANOVA, p < 0.05) to resolve outliers .
Q. How can the photostability and degradation pathways of this compound be systematically analyzed?
- Methodology :
- Photolysis Studies : Expose solutions (10 μM in PBS/MeOH 1:1) to UV light (254 nm) for 0–48 h. Monitor degradation via LC-MS and identify byproducts using HRMS/MS .
- Kinetic Modeling : Fit degradation data to pseudo-first-order kinetics () and correlate with quantum yield calculations from TD-DFT .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
